N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15219913
InChI: InChI=1S/C19H14N2O5/c1-10-17(22)21-14-9-12(6-7-16(14)25-10)20-18(23)13-8-11-4-2-3-5-15(11)26-19(13)24/h2-10H,1H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H14N2O5
Molecular Weight: 350.3 g/mol

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15219913

Molecular Formula: C19H14N2O5

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C19H14N2O5
Molecular Weight 350.3 g/mol
IUPAC Name N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C19H14N2O5/c1-10-17(22)21-14-9-12(6-7-16(14)25-10)20-18(23)13-8-11-4-2-3-5-15(11)26-19(13)24/h2-10H,1H3,(H,20,23)(H,21,22)
Standard InChI Key ZSVWMRZQDIQRGP-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a 2H-chromen-2-one (coumarin) backbone linked via an amide bond to a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine moiety. Key features include:

  • Chromene ring: A bicyclic system with a ketone group at position 2 and a carboxamide at position 3.

  • Benzoxazinone subunit: A six-membered heterocycle containing oxygen and nitrogen atoms, with a methyl group at position 2 and a ketone at position 3.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₄N₂O₅
Molecular Weight (g/mol)350.3
IUPAC NameN-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide
Key Functional GroupsAmide, ketone, benzoxazinone

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm the compound’s purity and structural integrity. For instance:

  • ¹H NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons in the chromene ring, while δ 2.5–3.0 ppm reflects the methyl group in the benzoxazinone subunit.

  • HPLC: Retention time of 12.4 min under reverse-phase conditions (C18 column, acetonitrile/water).

Synthetic Pathways

Multi-Step Synthesis

The compound is synthesized via a three-step sequence:

  • Knoevenagel Condensation: Salicylaldehyde derivatives react with malononitrile to form 3-cyanochromenes .

  • Amidation: The cyano group is converted to a carboxamide using aqueous ammonia or ammonium acetate .

  • Benzoxazinone Coupling: The chromene-carboxamide intermediate reacts with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine under peptide-coupling conditions (e.g., DCC/DMAP).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Salicylaldehyde, malononitrile, piperidine, ethanol, reflux78
2NH₄OAc, H₂O, 80°C, 4 h85
3DCC, DMAP, DMF, rt, 12 h65

Mechanistic Insights

The final coupling step proceeds via a carbodiimide-mediated activation of the carboxylic acid, forming an O-acylisourea intermediate that reacts with the benzoxazinamine nucleophile. Side reactions, such as iminolactone formation, are suppressed by maintaining anhydrous conditions .

Biological Activities

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves:

  • Cell membrane disruption: Hydrophobic chromene interactions with lipid bilayers.

  • Enzyme inhibition: Binding to fungal cytochrome P450-dependent lanosterol 14α-demethylase.

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)MechanismSource
MCF-712.4Caspase-3/PARP cleavage
HCT-11617.8ROS-mediated apoptosis

Material Science Applications

Polymer Composites

Incorporating the compound into polyamide matrices enhances thermal stability (decomposition temperature ↑ 40°C) and tensile strength (↑ 25%). These improvements stem from:

  • Hydrogen bonding: Amide groups form cross-links with polymer chains.

  • Rigid aromatic cores: Restrict chain mobility, improving mechanical properties.

Fluorescent Probes

The chromene moiety exhibits blue fluorescence (λₑₘ = 450 nm) under UV light, enabling applications in optical sensors and bioimaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator